3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazin-1(2H)-one
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Overview
Description
3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE is a complex organic compound that features a thiazole ring and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Research: It serves as a model compound in the study of thiazole and phthalazinone chemistry, helping to develop new synthetic methods and understand reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or function, leading to cell death. In anticancer applications, it may inhibit specific enzymes or receptors involved in cell proliferation, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the thiazole ring and bromophenyl group but lacks the phthalazinone moiety.
[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Another compound with a similar thiazole structure but different functional groups.
Uniqueness
3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3,4-DIHYDRO-1(2H)-PHTHALAZINONE is unique due to the combination of the thiazole ring and phthalazinone moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with biological targets compared to similar compounds .
Properties
Molecular Formula |
C17H12BrN3OS |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dihydrophthalazin-1-one |
InChI |
InChI=1S/C17H12BrN3OS/c18-13-7-5-11(6-8-13)15-10-23-17(19-15)21-9-12-3-1-2-4-14(12)16(22)20-21/h1-8,10H,9H2,(H,20,22) |
InChI Key |
BRYKGVLVRHSWME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)NN1C3=NC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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